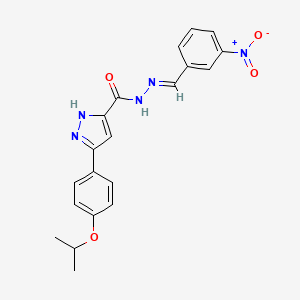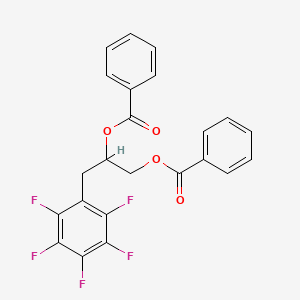
1-(4-Chlorophenyl)-3-(5-(2-chlorophenyl)-2-furyl)-2-propen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chlorophenyl)-3-(5-(2-chlorophenyl)-2-furyl)-2-propen-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-3-(5-(2-chlorophenyl)-2-furyl)-2-propen-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-chlorobenzaldehyde and 2-acetyl-5-(2-chlorophenyl)furan in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the formation of the chalcone.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Chlorophenyl)-3-(5-(2-chlorophenyl)-2-furyl)-2-propen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the chalcone into dihydrochalcones or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Dihydrochalcones, alcohols.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing compounds with anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of materials with specific optical and electronic properties.
Mecanismo De Acción
The mechanism of action of 1-(4-Chlorophenyl)-3-(5-(2-chlorophenyl)-2-furyl)-2-propen-1-one involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of certain kinases or interact with cellular signaling pathways, resulting in its observed antimicrobial or anticancer activities.
Comparación Con Compuestos Similares
1-(4-Chlorophenyl)-3-(5-(2-chlorophenyl)-2-furyl)-2-propen-1-one can be compared with other chalcones and related compounds:
Similar Compounds: Other chalcones with different substituents on the phenyl rings, such as 1-(4-methoxyphenyl)-3-(5-(2-methoxyphenyl)-2-furyl)-2-propen-1-one.
Uniqueness: The presence of both chlorophenyl and furyl groups in the structure of this compound imparts unique chemical and biological properties, distinguishing it from other chalcones.
Propiedades
Fórmula molecular |
C19H12Cl2O2 |
|---|---|
Peso molecular |
343.2 g/mol |
Nombre IUPAC |
(E)-1-(4-chlorophenyl)-3-[5-(2-chlorophenyl)furan-2-yl]prop-2-en-1-one |
InChI |
InChI=1S/C19H12Cl2O2/c20-14-7-5-13(6-8-14)18(22)11-9-15-10-12-19(23-15)16-3-1-2-4-17(16)21/h1-12H/b11-9+ |
Clave InChI |
LHMBYJNRLZGLDW-PKNBQFBNSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)C2=CC=C(O2)/C=C/C(=O)C3=CC=C(C=C3)Cl)Cl |
SMILES canónico |
C1=CC=C(C(=C1)C2=CC=C(O2)C=CC(=O)C3=CC=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(2Z)-4-(4-chlorophenyl)-3-[2-(morpholin-4-yl)ethyl]-1,3-thiazol-2(3H)-ylidene]-4-methylaniline](/img/structure/B11985705.png)

![4-[5-(1-Acetyl-1H-indol-3-YL)-7,9-dichloro-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-2-YL]phenyl methyl ether](/img/structure/B11985724.png)
![[2-(3,4-Dimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl](4-methylphenyl)methanone](/img/structure/B11985730.png)
![N-(4-fluorophenyl)-2-[(3Z)-3-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B11985742.png)
![N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11985753.png)
![(5E)-5-(1,3-benzodioxol-5-ylmethylene)-2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-phenyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B11985759.png)


![7,9-Dichloro-2-(2-naphthyl)-5-(4-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11985778.png)


